1-Azido-2-chlorobenzene

Catalog No.
S683944
CAS No.
3296-07-9
M.F
C6H4ClN3
M. Wt
153.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-2-chlorobenzene

CAS Number

3296-07-9

Product Name

1-Azido-2-chlorobenzene

IUPAC Name

1-azido-2-chlorobenzene

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

InChI

InChI=1S/C6H4ClN3/c7-5-3-1-2-4-6(5)9-10-8/h1-4H

InChI Key

MHTPYRQIAMETSQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N=[N+]=[N-])Cl

Canonical SMILES

C1=CC=C(C(=C1)N=[N+]=[N-])Cl
  • Organic building block

    The presence of the azide group (N3) and the chlorine atom (Cl) on the benzene ring makes 1-Azido-2-chlorobenzene a bifunctional molecule. This means it can participate in various organic reactions due to the reactivity of both functional groups. Azide groups are commonly used in click chemistry, a type of reaction known for its efficiency and ease of use in creating complex molecules . Chlorine can be readily substituted with other functional groups through well-established reactions in organic synthesis.

  • Intermediate in material synthesis

    -Azido-2-chlorobenzene could potentially serve as a precursor molecule in the synthesis of new materials. The azide group can be used to attach the molecule to other components to create polymers or functional surfaces. Additionally, the chlorine group could be a starting point for further chemical modifications to introduce desired properties in the final material.

1-Azido-2-chlorobenzene is an organic compound with the molecular formula C6H4ClN3C_6H_4ClN_3. It features a chlorobenzene structure with an azido group (N3-N_3) at the ortho position relative to the chlorine atom. This compound is characterized by its light yellow liquid form and exhibits notable chemical reactivity due to the presence of the azido functional group, which can participate in various organic reactions, including cycloaddition and nucleophilic substitutions .

  • Cycloaddition Reactions: The azido group can engage in [3 + 2] cycloaddition reactions with alkynes, leading to the formation of 1,2,3-triazoles. This reaction is often facilitated by copper(I) catalysts .
  • Nucleophilic Substitutions: The compound can undergo nucleophilic substitution reactions where the azido group can be replaced by various nucleophiles, such as amines, yielding substituted products .
  • Thermal Decomposition: Under certain conditions, 1-azido-2-chlorobenzene may decompose thermally, which can lead to the release of nitrogen gas and other products. This characteristic makes it relevant in studies involving energetic materials .

The synthesis of 1-azido-2-chlorobenzene typically involves the following methods:

  • Sandmeyer Reaction: A common approach involves converting o-chloroaniline to the corresponding diazonium salt, which is then treated with sodium azide. This method yields 1-azido-2-chlorobenzene efficiently under mild conditions .
  • Direct Azidation: Another method includes direct azidation of chlorobenzene derivatives using sodium azide in the presence of a suitable solvent and catalyst, allowing for higher yields .
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance reaction rates and improve yields through better energy distribution during synthesis .

1-Azido-2-chlorobenzene finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing more complex organic molecules, particularly in producing pharmaceuticals and agrochemicals.
  • Material Science: Due to its reactive azido group, it can be utilized in polymer chemistry for creating functional polymers through click chemistry techniques .
  • Chemical Biology: The compound is used in bioconjugation strategies where it can label biomolecules for imaging or tracking within biological systems.

Studies on the interactions of 1-azido-2-chlorobenzene focus on its reactivity with various nucleophiles and electrophiles. Interaction studies have shown that:

  • The azido group can react with primary amines to form stable triazole derivatives.
  • Its reactivity profile allows it to serve as a probe in chemical biology for studying enzyme activity and protein interactions through click chemistry methodologies .

Several compounds share structural similarities with 1-azido-2-chlorobenzene. Here are some notable examples:

Compound NameStructureUnique Features
1-Azido-4-chlorobenzeneChlorine at para positionSimilar reactivity but different substitution pattern
1-Azido-2-fluorobenzeneFluorine at ortho positionIncreased electron-withdrawing effect due to fluorine
1-Azido-3-chlorobenzeneChlorine at meta positionDifferent regioselectivity affecting reactivity
1-Azido-benzenesulfonic acidSulfonic acid group presentEnhanced solubility and potential applications in dyes

These compounds exhibit unique reactivities and properties due to variations in substituents, influencing their applications in organic synthesis and material science.

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H241 (100%): Heating may cause a fire or explosion [Danger Self-reactive substances and mixtures;
Organic peroxides];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Explosive;Flammable;Irritant;Health Hazard

Wikipedia

1-azido-2-chlorobenzene

Dates

Last modified: 08-15-2023

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